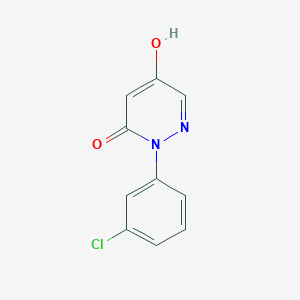
2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone
説明
2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone, also known as CHP, is a hydrophilic, crystalline, and highly lipophilic compound that has been widely studied for its potential use in a variety of scientific applications. CHP has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and diabetes. In addition, it has been studied for its potential use as a drug delivery system and as a diagnostic marker.
科学的研究の応用
2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone has been studied for its potential use in a variety of scientific applications. It has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and diabetes. In addition, it has been studied for its potential use as a drug delivery system and as a diagnostic marker. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, as well as for its potential use in the treatment of viral infections.
作用機序
2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is responsible for the conversion of dihydrofolate to tetrahydrofolate. This inhibition results in the accumulation of dihydrofolate, which can then be used as an alternative substrate for the enzyme thymidylate synthase (TS). This enzyme is responsible for the synthesis of thymidine monophosphate, which is an essential component of DNA and RNA. The inhibition of DHFR by this compound results in the inhibition of DNA and RNA synthesis, which can lead to the death of cells.
Biochemical and Physiological Effects
This compound has been found to bind to the enzyme DHFR and inhibit its activity, resulting in the accumulation of dihydrofolate. This accumulation of dihydrofolate can lead to an increase in the levels of thymidine monophosphate, which can lead to an increase in DNA and RNA synthesis. In addition, this compound has been found to inhibit the enzyme thymidylate synthase, which can lead to the inhibition of thymidine monophosphate synthesis and the inhibition of DNA and RNA synthesis.
実験室実験の利点と制限
The main advantage of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone is its ability to inhibit DHFR and thymidylate synthase, resulting in the inhibition of DNA and RNA synthesis. This inhibition can be used to study the effects of DNA and RNA synthesis inhibition on cell growth and development. The main limitation of this compound is its limited solubility in water, which can make it difficult to use in lab experiments. In addition, this compound has a high toxicity, which can make it difficult to use in lab experiments.
将来の方向性
The potential applications of 2-(3-chlorophenyl)-5-hydroxy-3(2H)-pyridazinone are numerous and include its potential use as a therapeutic agent, drug delivery system, and diagnostic marker. In addition, further research is needed to explore the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, as well as its potential use in the treatment of viral infections. Finally, further research is needed to explore the potential toxicity of this compound and to develop safer and more effective methods of delivery.
特性
IUPAC Name |
2-(3-chlorophenyl)-5-hydroxypyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-10(15)5-9(14)6-12-13/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYLHSBBUWPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


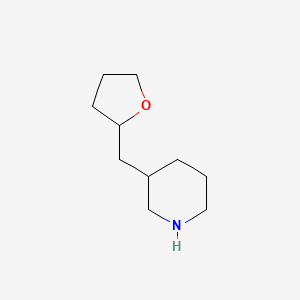
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)

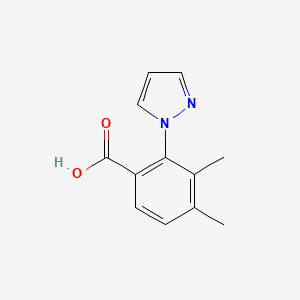

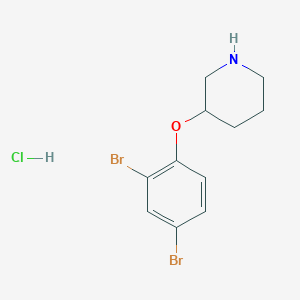

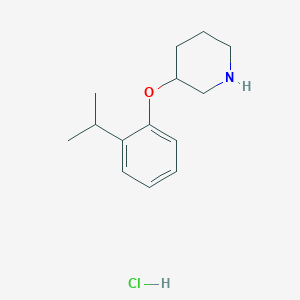
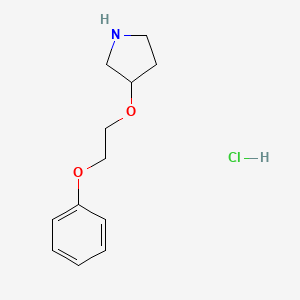
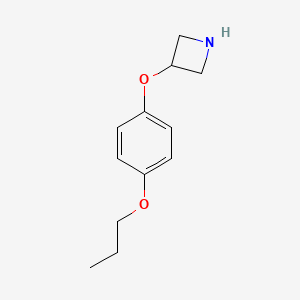
![3-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395408.png)
![3-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395410.png)
![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395411.png)

